molecular formula C14H12BrF2NO2 B4881155 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol

4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No. B4881155
M. Wt: 344.15 g/mol
InChI Key: FSNXPSOIYIOKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol, also known as DF-MPPO, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes in the human body.

Scientific Research Applications

4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been used in various scientific research studies to investigate the role of α7 nicotinic acetylcholine receptor in different physiological processes. One of the main applications of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol is in the field of neuroscience, where it has been used to study the effects of α7 nicotinic acetylcholine receptor on learning and memory. 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been used in studies related to inflammation, pain, and addiction.

Mechanism of Action

4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. By binding to the receptor, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol blocks the action of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the receptor-mediated signaling pathway, leading to various physiological effects.
Biochemical and Physiological Effects
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to improve learning and memory in animal models. 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to reduce inflammation and pain in various tissues, including the lung and skin. Additionally, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have anti-addictive effects in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol also has some limitations, including its relatively short half-life and the need for specialized equipment and reagents for its synthesis.

Future Directions

There are several future directions for research on 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. Another area of interest is the investigation of the role of α7 nicotinic acetylcholine receptor in various physiological processes, including inflammation, pain, and addiction. Additionally, the potential therapeutic applications of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol and related compounds in various diseases and disorders should be explored.

Synthesis Methods

The synthesis of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol involves several steps and requires specific reagents and equipment. The starting material for the synthesis is 4-bromo-2-methoxyphenol, which is reacted with 3,4-difluoroaniline in the presence of a catalyst to form the intermediate compound. The intermediate is then treated with formaldehyde and a reducing agent to produce 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. The synthesis method has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

4-bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNXPSOIYIOKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol

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